Hexamethylenetetramine-d12
Overview
Description
Hexamethylenetetramine-d12, also known as this compound, is a useful research compound. Its molecular formula is C6H12N4 and its molecular weight is 152.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Vibrational Analysis : Hexamethylenetetramine-d12 (HMT-d12) has been studied for its vibrational properties using infrared and Raman spectra. This research contributed to the unambiguous assignment of fundamental vibrations in the solid state of HMT-d12, enhancing the understanding of its vibrational modes (Bertie & Solinas, 1974).
Dielectric and Optical Properties : Studies on HMT-d12 have also focused on its dielectric constant, refractive index, and dipole moment derivatives. These properties are crucial for understanding the interaction of HMT-d12 with electromagnetic fields and light, which can have implications in materials science and optical applications (Bertie & Solinas, 1974).
Neutron Inelastic Scattering : Research involving neutron inelastic scattering spectra of HMT-d12 provides insights into the molecular dynamics and interactions within the material. This technique is valuable for understanding the microscopic behavior of molecules in HMT-d12 (Jobic & Lauter, 1988).
Astrophysical Relevance : HMT-d12 has been identified in studies investigating the formation of hexamethylenetetramine in interstellar and cometary ice analogs. This highlights its potential presence and role in extraterrestrial environments, offering insights into the chemical processes occurring in space (Vinogradoff et al., 2011).
Clathrate Hydrate Studies : HMT-d12 has been used to study clathrate hydrates, which are compounds where molecules like HMT-d12 are trapped within a lattice of water molecules. Understanding these structures is important in fields like material science and geology (Jeffrey & Mak, 1965).
Mechanism of Action
Target of Action
Hexamethylenetetramine, also known as methenamine, is primarily used as a urinary tract antiseptic . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Hexamethylenetetramine is a synthetically versatile reagent used in organic synthesis . In particular, in the Duff and Sommelet reactions, hexamethylenetetramine acts as the formyl carbon source, while in the Delepine reaction it provides the primary amino groups .
Result of Action
The result of hexamethylenetetramine’s action is the production of formaldehyde in acidic environments, which has bactericidal effects . This makes it effective in treating urinary tract infections .
Action Environment
The action of hexamethylenetetramine is highly dependent on the pH of the environmentIn acidic conditions (ph<6), it is hydrolyzed to formaldehyde, which is bactericidal . Therefore, the efficacy and stability of hexamethylenetetramine are influenced by the pH of its environment.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Hexamethylenetetramine-d12 is a versatile reagent in organic synthesis. It acts as the formyl carbon source in the Duff and Sommelet reactions, while in the Delepine reaction it provides the primary amino groups . The structure of this compound is particularly stable, in contrast to the very reactive behavior shown by its di-hetero-substituted methylene groups .
Cellular Effects
It has been used as an electrolyte additive in lithium-ion batteries, where it has been shown to prevent the deposition of Mn2+ ions .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a formyl carbon source in various reactions . It is particularly stable, contrasting with the very reactive behavior shown by its di-hetero-substituted methylene groups .
Temporal Effects in Laboratory Settings
It is known to be a synthetically versatile reagent used in organic synthesis .
Metabolic Pathways
This compound is involved in various organic synthesis reactions. In the Duff and Sommelet reactions, it acts as the formyl carbon source, while in the Delepine reaction it provides the primary amino groups .
Properties
IUPAC Name |
2,2,4,4,6,6,8,8,9,9,10,10-dodecadeuterio-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYKSIONXSXAKP-LBTWDOQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(N2C(N3C(N1C(N(C2([2H])[2H])C3([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481251 | |
Record name | Hexamethylenetetramine-d12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23304-08-7 | |
Record name | Hexamethylenetetramine-d12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What information about the molecular structure of hexamethylenetetramine-d12 can be obtained from neutron inelastic scattering?
A1: Neutron inelastic scattering provides valuable information about the vibrational modes of molecules. By analyzing the energy and momentum transfer during the scattering process, researchers can identify specific vibrational frequencies associated with different molecular motions. In the case of this compound, neutron inelastic scattering data can reveal insights into the vibrational modes of the C-D, C-N, and N-H bonds, as well as the cage-like structure of the molecule []. This information is crucial for understanding the structural dynamics and interactions of this compound.
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